5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine
Overview
Description
5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine (5-Methylthiophen-2-yl-triazin-3-amine, or 5MTT) is a synthetic compound with a wide range of scientific applications. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure, and is a derivative of 1,2,4-triazine. 5MTT has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and drug development.
Scientific Research Applications
5MTT has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of organic compounds, such as amines, thiophenes, and triazines. It has also been used in the synthesis of other heterocyclic compounds, such as 1,2,4-triazoles and 1,2,4-thiazoles. In addition, 5MTT has been used in the synthesis of biologically active compounds, such as drugs, antibiotics, and agrochemicals.
Mechanism Of Action
5MTT is an organic compound that can act as a nucleophile, meaning it can donate electrons to form a covalent bond with a substrate. This ability makes 5MTT an important reagent in organic synthesis, as it can be used to form covalent bonds with a variety of functional groups. 5MTT can also act as a catalyst, meaning it can speed up the rate of a chemical reaction without being consumed in the reaction.
Biochemical And Physiological Effects
5MTT is not known to have any biochemical or physiological effects in humans or other animals. It is not known to be toxic at normal levels of exposure, and it is not known to interact with any proteins or enzymes. As such, 5MTT is considered to be safe for use in scientific research.
Advantages And Limitations For Lab Experiments
5MTT has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is widely available. In addition, it is relatively stable and not prone to degradation. However, 5MTT is also limited in its applications, as it is not reactive with many functional groups.
Future Directions
Given the wide range of applications for 5MTT, there are a number of potential future directions for research. These include the development of new synthetic methods for the synthesis of 5MTT, the development of new biologically active compounds based on 5MTT, and the development of new catalysts based on 5MTT. Additionally, researchers could explore the potential use of 5MTT in drug delivery systems, as well as its potential use as an imaging agent. Finally, the potential use of 5MTT in materials science applications could be explored, such as its potential use as a corrosion inhibitor.
properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYVQFLKKBYRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.